molecular formula C7H9NO3S B8652826 Methyl 2-aminobenzene-1-sulfonate CAS No. 50910-59-3

Methyl 2-aminobenzene-1-sulfonate

Cat. No.: B8652826
CAS No.: 50910-59-3
M. Wt: 187.22 g/mol
InChI Key: KEVJMGBTSHVNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-aminobenzene-1-sulfonate is an aromatic sulfonate ester characterized by a sulfonate group (-SO₃⁻) at the 1-position and an amino group (-NH₂) at the 2-position of the benzene ring. This compound belongs to a class of sulfonated aromatic amines, which are of interest in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity and functional versatility. For example, sulfonate esters such as metsulfuron methyl ester (a sulfonylurea herbicide) share a similar sulfonate-methyl ester backbone but differ in substituents .

Properties

CAS No.

50910-59-3

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

methyl 2-aminobenzenesulfonate

InChI

InChI=1S/C7H9NO3S/c1-11-12(9,10)7-5-3-2-4-6(7)8/h2-5H,8H2,1H3

InChI Key

KEVJMGBTSHVNSJ-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)C1=CC=CC=C1N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) 2-Methylbenzene-1-sulfonamide
  • Structure : Features a sulfonamide (-SO₂NH₂) group instead of a sulfonate ester.
  • Properties : Sulfonamides are generally less reactive toward hydrolysis compared to sulfonate esters, enhancing their stability in biological systems. This compound is used in pharmaceuticals and as an intermediate in organic synthesis .
  • Key Difference : The replacement of the ester group with an amide significantly alters solubility and reactivity.
b) Metsulfuron Methyl Ester
  • Structure : Contains a sulfonate-methyl ester linked to a triazine ring.
  • Application : Acts as a potent herbicide by inhibiting acetolactate synthase in plants .
  • Key Difference: The triazine substituent introduces herbicidal activity, unlike Methyl 2-aminobenzene-1-sulfonate, which lacks such functional groups.
c) Ethyl Linolenate and Palmitate
  • Structure : Fatty acid esters with ethyl groups instead of methyl sulfonates.
  • Properties: These esters are hydrophobic and used in biofuels or surfactants, contrasting with the polar, aromatic nature of this compound .

Spectroscopic and Crystallographic Insights

While direct data for this compound are unavailable, analogous compounds provide benchmarks:

  • NMR/FTIR: Methyl shikimate () shows characteristic ester carbonyl peaks (~170 ppm in ¹³C NMR) and S=O stretching vibrations (~1350–1150 cm⁻¹ in FTIR). This compound would exhibit similar signals, with additional NH₂ peaks in ¹H NMR (~5 ppm) .
  • Crystal Structure: The torsion angles and bond lengths in 2-Aminoanilinium 4-methylbenzenesulfonate () suggest planar aromatic systems and hydrogen-bonding networks, which may influence the packing and stability of this compound .

Data Table: Comparative Analysis of Key Compounds

Compound Functional Groups Key Substituents Applications Source
This compound Sulfonate ester, -NH₂ Amino at 2-position Synthetic intermediate Inferred
2-Methylbenzene-1-sulfonamide Sulfonamide Methyl at 2-position Pharmaceuticals
Metsulfuron methyl ester Sulfonate ester, triazine Methoxy, methyl Herbicide
Ethyl linolenate Carboxylate ester Ethyl, linolenyl chain Biofuels, additives

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